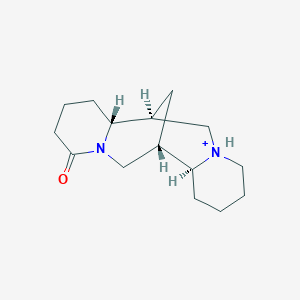
Lupanine(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lupanine(1+) is an organic cation that is the conjugate acid of lupanine, arising from protonation of the tertiary amino function; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a lupanine.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antidiabetic Properties
Lupanine has been extensively studied for its potential antidiabetic effects. Research indicates that lupanine improves glucose homeostasis by enhancing insulin secretion in hyperglycemic conditions without inducing hypoglycemia. In a study involving streptozotocin-diabetic rats, administration of lupanine resulted in a significant increase in insulin release when glucose levels were elevated (15 mmol/L) but had no effect at lower glucose concentrations (8 mmol/L) .
Table 1: Effects of Lupanine on Insulin Secretion
| Glucose Concentration (mmol/L) | Lupanine Concentration (mmol/L) | Insulin Release (%) |
|---|---|---|
| 8 | 0.5 | No effect |
| 15 | 0.5 | ~140% increase |
This study highlights lupanine's role as a positive modulator of insulin release through the inhibition of ATP-sensitive potassium channels (K_ATP channels), which is crucial for insulin secretion in pancreatic beta cells .
1.2 Combination Therapy with Other Compounds
Recent investigations have explored the synergistic effects of lupanine when combined with other compounds, such as gamma conglutin. A study demonstrated that a combined treatment significantly reduced glycemia and lipid levels in vivo, further supporting lupanine's potential as an adjunct therapy in diabetes management .
Biochemical Applications
2.1 Microbial Biotransformation
Lupanine's structural complexity makes it a candidate for microbial biotransformation processes aimed at producing valuable enantiomers. Research has shown that specific strains of bacteria, such as Pseudomonas putida, can utilize racemic lupanine as a carbon source, leading to high enantiomeric excess (ee) of L-(−)-lupanine (>95%) . This process is eco-friendly and offers a cost-effective alternative to traditional chemical synthesis methods.
Table 2: Biotransformation of Racemic Lupanine by Microbial Strains
| Microbial Strain | Enantiomeric Excess (ee) | Time (hours) | Remaining Racemate (%) |
|---|---|---|---|
| Pseudomonas putida LPK411 | >95 | 36 | 53 |
| Rhodococcus sp. LPK211 | 98 | 42 | Not reported |
This microbial resolution not only enhances the purity of lupanine derivatives but also opens avenues for synthesizing high-value compounds like D-(+)-sparteine, which possesses significant pharmacological properties .
Toxicological Assessments
While lupanine exhibits beneficial pharmacological properties, it is also recognized for its toxicity at certain concentrations. Toxicological studies have shown that lupanine is less toxic to aquatic organisms compared to its racemic form, indicating its potential for safer applications in various industries .
Eigenschaften
Molekularformel |
C15H25N2O+ |
|---|---|
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
(1S,2R,9S,10S)-7-aza-15-azoniatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/p+1/t11-,12-,13-,14+/m0/s1 |
InChI-Schlüssel |
JYIJIIVLEOETIQ-XDQVBPFNSA-O |
Isomerische SMILES |
C1CC[NH+]2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |
Kanonische SMILES |
C1CC[NH+]2CC3CC(C2C1)CN4C3CCCC4=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















